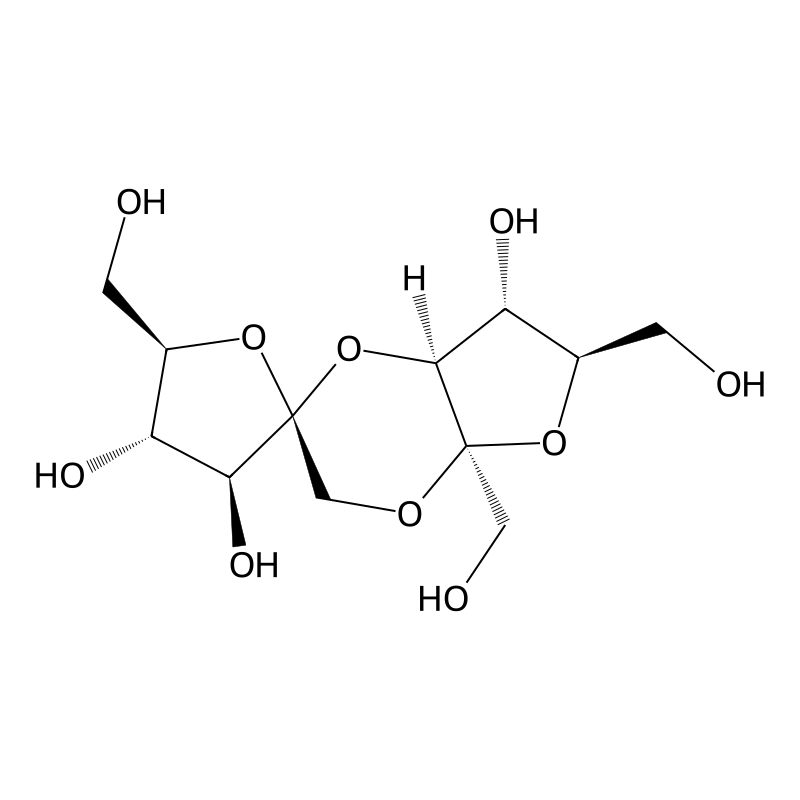Ethyl 3-bromo-7-(methylcarbamoyl)benzofuran-5-carboxylate

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Ethyl 3-bromo-7-(methylcarbamoyl)benzofuran-5-carboxylate is a chemical compound with the molecular formula and a molecular weight of 326.14 g/mol. It features a benzofuran structure, which consists of a fused benzene and furan ring, along with a bromine atom at the 3rd position and a methylcarbamoyl group at the 7th position. The ethyl ester is located at the 5th position of the benzofuran ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or thiols, facilitating the formation of new amide or thioether derivatives.
- Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
These reactions make it a versatile intermediate for synthesizing more complex organic molecules.
The synthesis of Ethyl 3-bromo-7-(methylcarbamoyl)benzofuran-5-carboxylate typically involves several key steps:
- Bromination: The starting material, 7-(methylcarbamoyl)benzofuran-5-carboxylic acid, is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
- Esterification: The brominated product is then reacted with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the ethyl ester.
- Purification: The final product can be purified using standard techniques such as recrystallization or chromatography.
These methods allow for the efficient production of this compound in a laboratory setting.
Ethyl 3-bromo-7-(methylcarbamoyl)benzofuran-5-carboxylate has potential applications in various fields:
- Medicinal Chemistry: It can serve as a building block for developing new pharmaceutical agents targeting various diseases.
- Organic Synthesis: This compound may act as an intermediate in synthesizing more complex organic molecules, including natural products.
- Material Science: Its unique properties may contribute to developing new materials with specific electronic or optical characteristics.
Similar Compounds: Comparison
Several compounds share structural similarities with Ethyl 3-bromo-7-(methylcarbamoyl)benzofuran-5-carboxylate. A comparison highlights its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-bromo-7-(methylcarbamoyl)benzofuran-5-carboxylate | Bromine at position 3, methylcarbamoyl at position 7 | Unique combination of substituents enhances reactivity |
| Ethyl 3-bromo-benzofuran-5-carboxylate | Bromine at position 3 | Lacks methylcarbamoyl group |
| Ethyl 7-methylbenzofuran-5-carboxylate | Methyl group at position 7 | No bromine substitution |
| Ethyl 3-bromo-7-methylbenzofuran-5-carboxylate | Methyl group at position 7 | Lacks carbamoyl functionality |
| 3-Bromo-7-(methylcarbamoyl)benzofuran-5-carboxylic acid | Acid instead of ester | Different functional group impacts solubility and reactivity |
The presence of both bromine and methylcarbamoyl groups in Ethyl 3-bromo-7-(methylcarbamoyl)benzofuran-5-carboxylate distinguishes it from similar compounds, suggesting unique chemical reactivity and potential biological activity that warrants further investigation.








